

A Theoretical and Computational Investigation of Ethyl 3,3-dimethylpent-4-ynoate

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Compound of Interest

Compound Name: Ethyl 3,3-dimethylpent-4-ynoate

Cat. No.: B8464136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of **Ethyl 3,3-dimethylpent-4-ynoate**. While specific experimental and theoretical research on this molecule is not extensively available in public literature, this document outlines a robust framework for its investigation, drawing upon established computational chemistry techniques. The proposed studies are designed to elucidate the structural, electronic, and reactive properties of the molecule, which are crucial for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

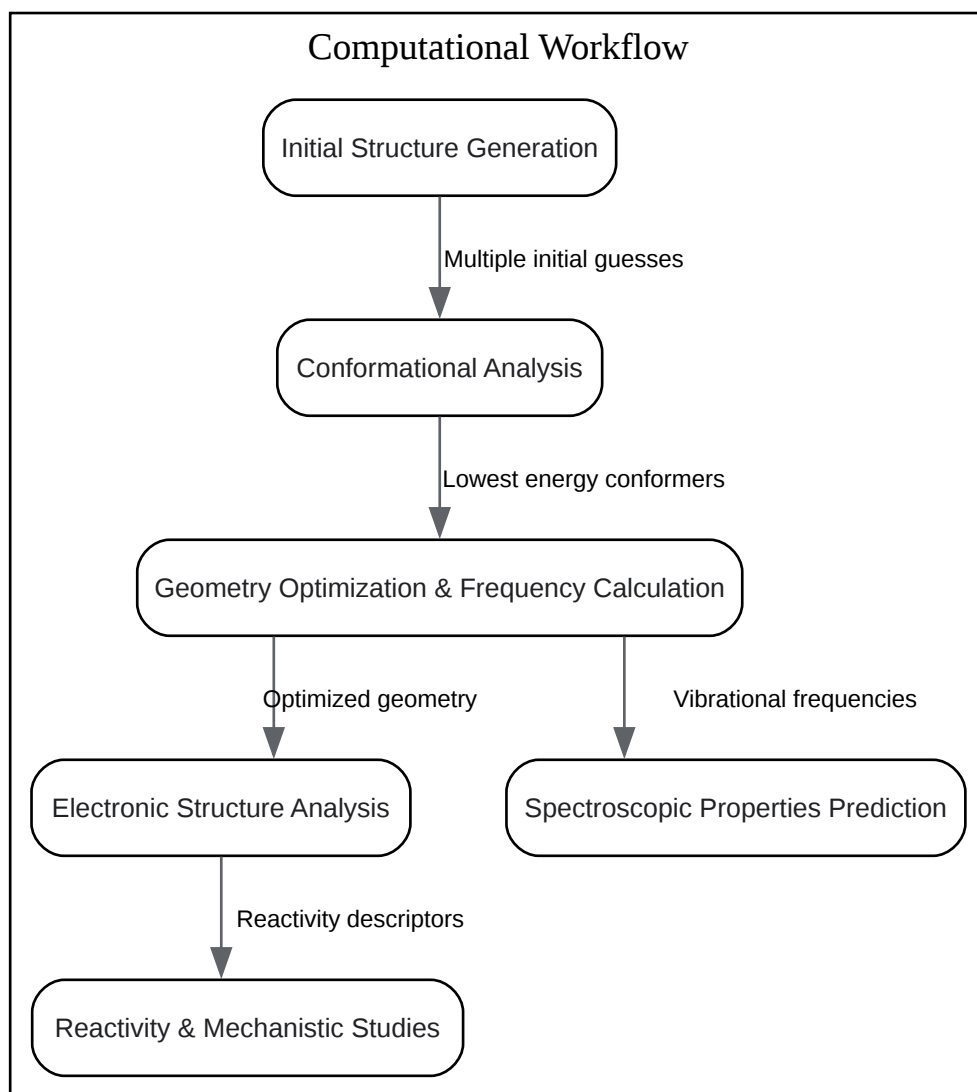
Ethyl 3,3-dimethylpent-4-ynoate is a chiral molecule featuring a terminal alkyne and an ester functional group. Its systematic IUPAC name is **ethyl 3,3-dimethylpent-4-ynoate**. The presence of a quaternary carbon at the 3-position introduces significant steric hindrance, which is expected to influence its conformational landscape and reactivity.

Table 1: Physicochemical Properties of **Ethyl 3,3-dimethylpent-4-ynoate**

Property	Value	Source
Molecular Formula	C9H14O2	Calculated
Molecular Weight	154.21 g/mol	Calculated
InChI	InChI=1S/C9H14O2/c1-5-9(3,4)7-8(10)11-6-2/h1,6-7H2,2-4H3	Generated
InChIKey	FZJFNLDRLHMQC-UHFFFAOYSA-N	Generated
Canonical SMILES	CCOC(=O)CC(C)(C)C#C	Generated

Theoretical Studies: A Methodological Workflow

A thorough theoretical investigation of **Ethyl 3,3-dimethylpent-4-ynoate** would involve a multi-step computational workflow. This process is designed to provide a deep understanding of the molecule's intrinsic properties.



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Caption: A generalized workflow for the theoretical study of a molecule.

Due to the rotational freedom around the C2-C3 and C3-C4 single bonds, **Ethyl 3,3-dimethylpent-4-ynoate** can exist in multiple conformations. Identifying the lowest energy conformers is critical as they represent the most populated states of the molecule and will dictate its observed properties.

Experimental Protocol: Conformational Search

- Initial Structure Generation: A 2D sketch of **Ethyl 3,3-dimethylpent-4-ynoate** is converted into a 3D structure using a molecular editor.
- Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or UFF) is chosen for an initial, rapid exploration of the conformational space.
- Systematic or Stochastic Search: A systematic or Monte Carlo search is performed by rotating the dihedral angles of the rotatable bonds in predefined increments.
- Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
- Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for higher-level quantum mechanical calculations.

Table 2: Hypothetical Relative Energies of **Ethyl 3,3-dimethylpent-4-ynoate** Conformers

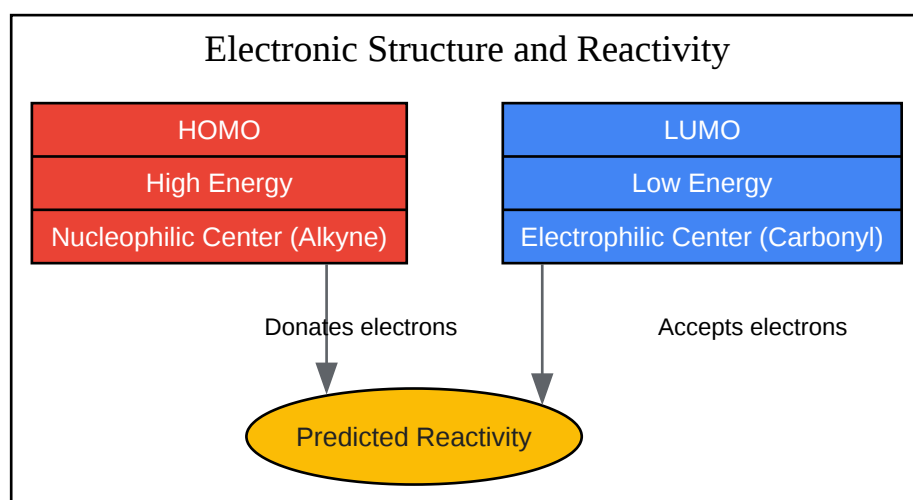
Conformer ID	Dihedral Angle (C2-C3-C4-C5)	Relative Energy (kcal/mol)
Conf-1	60° (gauche)	0.00
Conf-2	180° (anti)	0.85
Conf-3	-60° (gauche)	0.00

The electronic structure of the molecule provides insights into its reactivity, stability, and spectroscopic properties. Key parameters include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

Experimental Protocol: Density Functional Theory (DFT) Calculations

- Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or def2-SVP) are chosen. The choice depends on the desired accuracy and computational cost.

- **Geometry Optimization:** The geometries of the lowest energy conformers identified from the conformational search are optimized at the selected level of theory.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.
- **Single-Point Energy Calculation:** A more accurate single-point energy calculation can be performed using a larger basis set on the optimized geometries.
- **Molecular Orbital and ESP Analysis:** The HOMO, LUMO, and ESP are calculated and visualized to identify regions of high and low electron density, which correspond to nucleophilic and electrophilic sites, respectively.



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Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Table 3: Hypothetical Electronic Properties of **Ethyl 3,3-dimethylpent-4-ynoate** (B3LYP/6-31G(d))

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	1.2 eV
HOMO-LUMO Gap	7.7 eV
Dipole Moment	2.1 D

Computational methods can be used to predict various spectroscopic data, which can aid in the identification and characterization of the molecule.

Experimental Protocol: Spectroscopic Data Calculation

- **NMR Spectroscopy:** The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shieldings are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).
- **IR Spectroscopy:** The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data

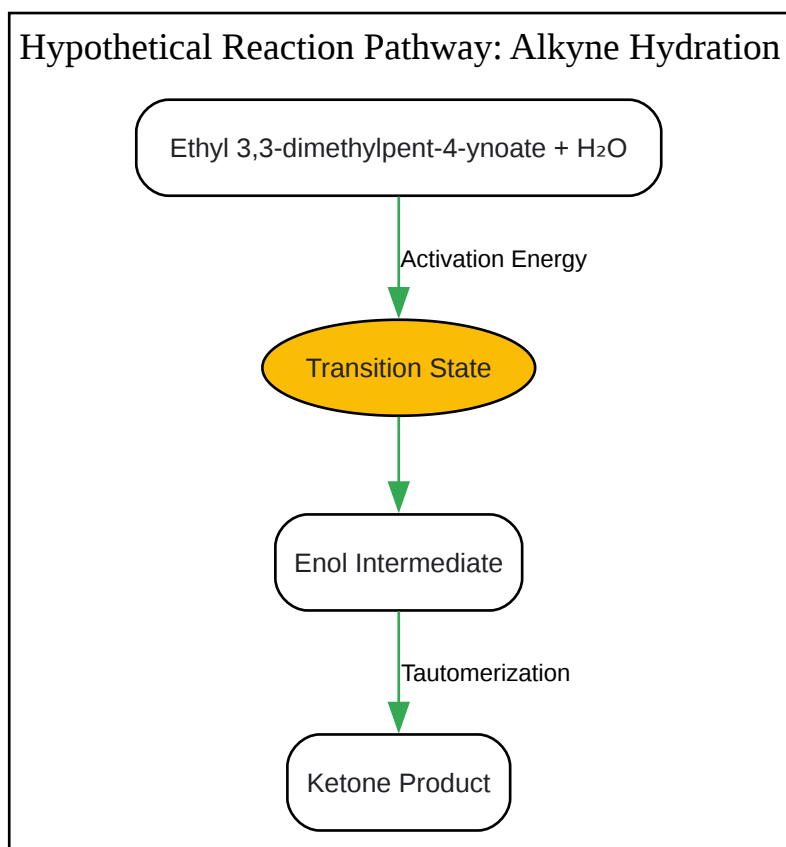
Spectrum	Feature	Calculated Value	Experimental Value
¹ H NMR	-CH ₂ - (ester)	4.15 ppm	(To be determined)
¹³ C NMR	C=O (ester)	172.0 ppm	(To be determined)
IR	C≡C stretch	2115 cm ⁻¹	(To be determined)
IR	C=O stretch	1735 cm ⁻¹	(To be determined)

Reactivity and Mechanistic Insights

The terminal alkyne and ester functional groups are the primary sites of reactivity in **Ethyl 3,3-dimethylpent-4-ynoate**. Theoretical studies can be employed to investigate the mechanisms of potential reactions, such as hydration, hydrogenation, or cycloadditions.

Experimental Protocol: Reaction Mechanism Study (e.g., Hydration of the Alkyne)

- **Reactant, Product, and Transition State Identification:** The structures of the reactant, any intermediates, the transition state(s), and the product are proposed.
- **Transition State Search:** A transition state search algorithm (e.g., Berny optimization or a synchronous transit-guided quasi-Newton method) is used to locate the transition state structure.
- **Transition State Verification:** A frequency calculation is performed on the transition state geometry to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
- **Intrinsic Reaction Coordinate (IRC) Calculation:** An IRC calculation is performed to connect the transition state to the reactant and product, thereby confirming the reaction pathway.
- **Activation Energy Calculation:** The activation energy is calculated as the energy difference between the transition state and the reactant.



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Caption: A simplified representation of a hypothetical alkyne hydration reaction pathway.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful framework for a detailed investigation of **Ethyl 3,3-dimethylpent-4-ynoate**. By combining conformational analysis, electronic structure calculations, spectroscopic predictions, and mechanistic studies, a comprehensive understanding of this molecule's chemical behavior can be achieved. This knowledge is invaluable for guiding its synthesis, characterization, and potential application in various fields of chemical research and development.

- To cite this document: BenchChem. [A Theoretical and Computational Investigation of Ethyl 3,3-dimethylpent-4-ynoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8464136#theoretical-studies-on-ethyl-3-3-dimethylpent-4-ynoate\]](https://www.benchchem.com/product/b8464136#theoretical-studies-on-ethyl-3-3-dimethylpent-4-ynoate)

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